molecular formula C21H21ClN2O3 B2442558 6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline CAS No. 438486-25-0

6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline

Cat. No. B2442558
CAS RN: 438486-25-0
M. Wt: 384.86
InChI Key: FWPWJKIMYCTOOI-UHFFFAOYSA-N
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Description

6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is a novel compound that has gained significant attention from the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is not fully understood. However, it has been suggested that it may exert its therapeutic effects by modulating various cellular signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, reduce inflammation, and inhibit microbial growth. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline in lab experiments include its potential therapeutic benefits and its relatively easy synthesis method. However, its mechanism of action is not fully understood, and further research is needed to fully explore its therapeutic potential.

Future Directions

Future research on 6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline could include investigating its potential as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies could explore its mechanism of action and potential side effects. Finally, research could focus on optimizing the synthesis method for this compound to improve its efficiency and yield.
In conclusion, this compound is a novel compound with potential therapeutic applications. While its mechanism of action is not fully understood, studies have shown that it has anti-inflammatory, anti-tumor, and anti-microbial properties, and may be a potential treatment for neurological disorders. Further research is needed to fully explore its therapeutic potential and optimize its synthesis method.

Synthesis Methods

The synthesis of 6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline involves the condensation of 3,4-dimethoxyphenethylamine with chloroacetyl chloride, followed by reaction with 2-aminoquinoline in the presence of a base. The resulting intermediate is then cyclized with oxalyl chloride to yield the final product.

Scientific Research Applications

The potential therapeutic applications of 6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline have been explored in various scientific studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydropyrido[3,2-h][1,3]benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-25-18-6-5-14(10-19(18)26-2)7-9-24-12-15-11-17(22)16-4-3-8-23-20(16)21(15)27-13-24/h3-6,8,10-11H,7,9,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPWJKIMYCTOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CC3=CC(=C4C=CC=NC4=C3OC2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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